![molecular formula C6H11NO2 B3121205 3,9-Dioxa-7-azabicyclo[3.3.1]nonane CAS No. 281-08-3](/img/structure/B3121205.png)

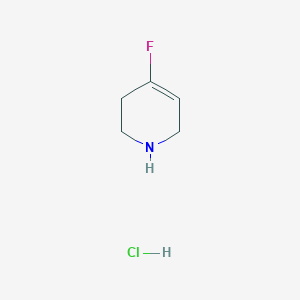

3,9-Dioxa-7-azabicyclo[3.3.1]nonane

Overview

Description

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is a compound with the CAS Number: 1803587-96-3 . It has a molecular weight of 165.62 . The compound is stored at room temperature and is in powder form .

Synthesis Analysis

The synthesis of a similar compound, 7-Hydroxy-3, 9-diazabicyclo [3.3.1]nonane, starts from the dimethyl ester of the 4-hydroxypiperidine-2, 6-dicarboxylic acid . The N-benzyl derivative is prepared and cyclized with benzylamine to the benzylimide of the 1-benzyl-4-hydroxypiperidine-2, 6-dicarboxylic acid .Molecular Structure Analysis

The InChI code for this compound hydrochloride is 1S/C6H11NO2.ClH/c1-5-3-8-4-6 (9-5)2-7-1;/h5-7H,1-4H2;1H .Chemical Reactions Analysis

An attempt to construct an indole-fused azabicyclo [3.3.1]nonane framework via radical cyclization was reported . Although the initial attempt using a Cp 2 TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI 2 -mediated radical cyclization protocol was effective .Physical and Chemical Properties Analysis

The predicted boiling point of a similar compound, 3,7-dioxa-9-azabicyclo [3.3.1]nonane, is 219.4±35.0 °C and its predicted density is 1.087±0.06 g/cm3 .Scientific Research Applications

Emerging Water Contaminant Research

Research on 1,4-Dioxane, a compound related by its dioxane ring, highlights the environmental impact and challenges in removing such contaminants from water supplies. This research underscores the need for advanced remediation technologies due to the compound's resistance to traditional water treatment methods and its classification as a probable human carcinogen by the U.S. Environmental Protection Agency (Godri Pollitt et al., 2019).

Antioxidant Activity Measurement

The study of antioxidant activity is crucial in various scientific fields. A review focusing on the detection mechanisms and advantages and disadvantages of different antioxidant activity assays provides insights into the chemical reactions underlying these tests. This could relate to the study of compounds like 3,9-Dioxa-7-azabicyclo[3.3.1]nonane if its antioxidant properties were of interest (Munteanu & Apetrei, 2021).

POSS Polymers and Hybrid Materials

Research into polymers incorporating polyhedral oligomeric silsesquioxane (POSS) reveals new materials that combine the rigidity of inorganic substances with the processability of organic materials. This area of study could intersect with the applications of this compound if the compound is used as a precursor or component in the synthesis of hybrid materials with novel properties (Wu & Mather, 2009).

Safety and Hazards

Future Directions

The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . The modular approach developed can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .

Mechanism of Action

Target of Action

The primary targets of 3,9-Dioxa-7-azabicyclo[33This compound is structurally complex and is a part of many biologically significant indole-based natural products

Mode of Action

The mode of action of 3,9-Dioxa-7-azabicyclo[33It’s known that the structural motif of an indole-fused azabicyclo [331]nonane is common in many biologically significant indole-based natural products . The complexity of this N-bridged scaffold has made it an enticing target for organic chemists .

Result of Action

The molecular and cellular effects of 3,9-Dioxa-7-azabicyclo[33Given its structural complexity and presence in many biologically significant indole-based natural products , it’s likely that this compound has diverse effects at the molecular and cellular levels.

Properties

IUPAC Name |

3,9-dioxa-7-azabicyclo[3.3.1]nonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5-3-8-4-6(9-5)2-7-1/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYYAUFHKJHMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC(O2)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[4-Bromophenyl]caprolactam](/img/structure/B3121140.png)

![(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde](/img/structure/B3121187.png)